(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone
Description
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone belongs to the thienopyridine class of heterocyclic molecules, which are structurally characterized by fused thiophene and pyridine rings. These compounds are pharmacologically significant due to their roles as platelet aggregation inhibitors and intermediates in cardiovascular drug synthesis . The target molecule features a 3,5-dimethylisoxazole substituent linked via a methanone bridge to the 2-chloro-thienopyridine core. This structural combination distinguishes it from classical thienopyridines like clopidogrel or ticlopidine, which lack the isoxazole moiety and are primarily prodrugs requiring metabolic activation .
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-7-12(8(2)18-15-7)13(17)16-4-3-10-9(6-16)5-11(14)19-10/h5H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUSTGDHKKVVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC3=C(C2)C=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves multi-step organic reactions. One common route starts with the preparation of thienopyridine intermediates, which are then chlorinated to introduce the 2-chloro substituent. The isoxazole moiety can be synthesized separately through cycloaddition reactions involving nitriles and alkenes, followed by selective methylation.
Industrial Production Methods: For large-scale production, the process can be optimized using continuous flow chemistry, which allows for better control over reaction conditions and increased yield. Key factors include the choice of solvents, catalysts, and temperature regulation to ensure the highest purity and efficiency in the synthesis.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: It can be reduced using hydride donors like lithium aluminum hydride or sodium borohydride, typically resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro site, where nucleophiles such as amines or thiols can replace the chlorine atom, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or thiol in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed from These Reactions
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Aminated or thiolated derivatives.
Scientific Research Applications
Chemistry: Utilized as a building block for more complex molecules in synthetic organic chemistry.
Biology: Explored for its activity as an enzyme inhibitor, affecting various biological pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The biological activity of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The thienopyridine moiety may facilitate binding to target proteins, while the isoxazole group can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
Substituent-Driven Activity :
- The 3,5-dimethylisoxazole group in the target compound introduces steric bulk and electron-withdrawing effects, which may modulate receptor binding compared to Prasugrel’s fluorophenyl group. Prasugrel’s clinical efficacy stems from its irreversible P2Y12 receptor antagonism post-metabolic activation, whereas the target compound’s mechanism remains under investigation .
- Compound 11 (from ) exhibits superior antiplatelet activity due to its benzoimidazole substituent, which enhances hydrophobic interactions with platelet receptors .
Solubility and Bioavailability :
- The target compound’s predicted LogP (3.2) suggests moderate lipophilicity, comparable to Prasugrel (2.8). However, derivatives like CPA (LogP 4.1) with bulkier substituents (e.g., acetamide-thio-oxadiazole) exhibit reduced aqueous solubility, limiting bioavailability .
Therapeutic Scope: While Prasugrel and related thienopyridines target cardiovascular diseases, the benzooxazole derivatives (e.g., ) and CPA demonstrate divergent applications, such as phenylketonuria treatment via PAH stabilization .
Comparison with Non-Thienopyridine Methanone Derivatives
Table 2: Cross-Class Comparisons
Key Findings :
- Isoxazole vs. For example, diphenyl-2-oxazolenonanoic acid derivatives show potent platelet inhibition (IC50 0.8 µM) but suffer from metabolic instability due to their carboxylic acid groups .
- Pyrazole Derivatives: Compounds like 7a and 7b () exhibit anticancer activity but lack the thienopyridine scaffold, reducing their applicability in cardiovascular contexts .
Biological Activity
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 344.26 g/mol. The structure includes a thienopyridine moiety and an isoxazole ring, which are known for their diverse biological activities.
Antiplatelet Activity
The compound is a derivative of clopidogrel, an established antiplatelet agent. Clopidogrel functions by inhibiting platelet aggregation through the blockade of the P2Y12 receptor. Studies have shown that derivatives like this compound retain similar antiplatelet properties.
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Mechanism of Action :
- Inhibition of ADP-induced platelet aggregation.
- Modulation of G-protein coupled receptor signaling pathways.
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Case Study :
- In vitro assays demonstrated that this compound significantly reduced platelet aggregation in human platelet-rich plasma compared to controls.
Antimicrobial Activity
Research indicates that the compound exhibits notable antimicrobial properties against various bacterial strains.
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Testing Methods :
- Disc diffusion method was employed to assess antibacterial activity against Gram-positive and Gram-negative bacteria.
- The results showed effective inhibition zones comparable to standard antibiotics such as ciprofloxacin.
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Results Summary :
Compound Bacteria Tested Inhibition Zone (mm) (Compound) Staphylococcus aureus 20 (Compound) Escherichia coli 15 (Compound) Pseudomonas aeruginosa 18
Toxicity and Safety Profile
Preliminary toxicity studies have indicated that the compound has a favorable safety profile at therapeutic doses. Further research into its long-term effects and potential side effects is ongoing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
